molecular formula C7H17ClN2O B6216536 2-amino-N,2,3-trimethylbutanamide hydrochloride CAS No. 2742657-59-4

2-amino-N,2,3-trimethylbutanamide hydrochloride

Cat. No.: B6216536
CAS No.: 2742657-59-4
M. Wt: 180.7
InChI Key:
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Description

2-amino-N,2,3-trimethylbutanamide hydrochloride is an organic compound with the chemical formula C7H17ClN2O. It is a white to pale yellow solid with a distinctive ammonia-like odor. This compound is soluble in water but has limited solubility in organic solvents. It is classified as a weak acid and can react with strong bases to form salts .

Preparation Methods

2-amino-N,2,3-trimethylbutanamide hydrochloride can be synthesized by reacting 2-amino-N,2,3-trimethylbutanamide with hydrochloric acid. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Industrial production methods typically involve the use of controlled environments to ensure consistent quality and safety .

Chemical Reactions Analysis

2-amino-N,2,3-trimethylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-N,2,3-trimethylbutanamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary target of 2-amino-N,2,3-trimethylbutanamide hydrochloride is matrix metalloproteinase-9, an enzyme involved in the degradation of extracellular matrix proteins. This process is crucial for cell migration, tissue remodeling, and wound healing. The compound interacts with this enzyme, influencing its activity and thereby affecting the related biological pathways .

Comparison with Similar Compounds

2-amino-N,2,3-trimethylbutanamide hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N,2,3-trimethylbutanamide hydrochloride involves the reaction of 2,3-dimethylbutan-1-amine with acetic anhydride to form N-acetyl-2,3-dimethylbutan-1-amine, which is then hydrolyzed to yield 2-amino-N,2,3-trimethylbutanamide. The final step involves the addition of hydrochloric acid to the amide to form the hydrochloride salt.", "Starting Materials": [ "2,3-dimethylbutan-1-amine", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2,3-dimethylbutan-1-amine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form N-acetyl-2,3-dimethylbutan-1-amine.", "Step 2: The N-acetyl-2,3-dimethylbutan-1-amine is hydrolyzed by adding sodium hydroxide to yield 2-amino-N,2,3-trimethylbutanamide.", "Step 3: The 2-amino-N,2,3-trimethylbutanamide is converted to its hydrochloride salt by adding hydrochloric acid and water." ] }

CAS No.

2742657-59-4

Molecular Formula

C7H17ClN2O

Molecular Weight

180.7

Purity

95

Origin of Product

United States

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